An In-depth Technical Guide to [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
An In-depth Technical Guide to [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
CAS Number: 141836-50-2 trans-isomer CAS Number: 180046-62-2
This guide provides a comprehensive technical overview of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol, a key bifunctional intermediate in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor to Rho Kinase (ROCK) inhibitors.
Compound Overview and Physicochemical Properties
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is an organic compound featuring a cyclohexane-1,4-dimethanol core structure where one of the primary alcohol groups is protected as a tert-butyldimethylsilyl (TBS) ether. This selective protection imparts a crucial balance of reactivity and stability, making it a valuable building block for multi-step syntheses. The remaining free primary alcohol serves as a reactive handle for further chemical transformations.
The presence of the bulky TBS group enhances the compound's solubility in organic solvents and provides stability under a variety of reaction conditions, particularly those involving bases, nucleophiles, and mild reducing or oxidizing agents. The hydroxyl group, in contrast, offers a site for nucleophilic attack, esterification, etherification, or oxidation.
Table 1: Physicochemical and Product Specification Data
| Property | Value |
| CAS Number | 141836-50-2 (mixture), 180046-62-2 (trans-isomer) |
| Molecular Formula | C₁₄H₃₀O₂Si |
| Molecular Weight | 258.48 g/mol |
| Appearance | Colorless oil or liquid |
| Purity (Typical) | ≥97% |
| Boiling Point (Predicted) | 301.4 ± 15.0 °C |
| Density (Predicted) | 0.899 ± 0.06 g/cm³ |
| pKa (Predicted) | 15.05 ± 0.10 |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |
Note: Predicted data should be confirmed with experimental values where available.
Synthesis and Experimental Protocols
The most common and logical synthetic route to [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is the regioselective mono-silylation of the symmetrical diol, 1,4-cyclohexanedimethanol. This strategy is foundational in protecting group chemistry, allowing for the differential functionalization of two identical reactive sites.
General Experimental Protocol: Mono-TBS Protection of 1,4-Cyclohexanedimethanol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
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1,4-Cyclohexanedimethanol (mixture of cis/trans isomers)
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tert-Butyldimethylsilyl chloride (TBDMSCl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: A solution of 1,4-cyclohexanedimethanol (1.0 equivalent) and imidazole (2.2 equivalents) is prepared in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Silylation: The solution is cooled to 0 °C in an ice bath. A solution of tert-butyldimethylsilyl chloride (1.05 equivalents) in anhydrous DMF is added dropwise to the stirred mixture over 30-60 minutes.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by thin-layer chromatography (TLC), observing the consumption of the starting diol and the appearance of mono-silylated and di-silylated products.
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Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
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Isolation: The resulting crude oil, a mixture of starting material, mono-protected, and di-protected products, is purified by flash column chromatography on silica gel (using a gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to isolate the desired mono-protected product, [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol.
Role in Drug Development: Intermediate for Rho Kinase (ROCK) Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of Rho Kinase (ROCK) inhibitors.[1] ROCKs are serine/threonine kinases that are crucial effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating fundamental cellular processes.
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway plays a pivotal role in cellular contraction, motility, morphology, and cell division.[1] External signals activate G protein-coupled receptors (GPCRs), which in turn activate RhoA. Active, GTP-bound RhoA then binds to and activates ROCK. Activated ROCK phosphorylates downstream targets, most notably Myosin Light Chain Phosphatase (MLCP), inhibiting its activity. This leads to an increase in phosphorylated Myosin Light Chain (MLC), promoting actin-myosin contraction and cytoskeletal reorganization. Dysregulation of this pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer, making ROCK a significant therapeutic target.[1][2]
Caption: The RhoA/ROCK Signaling Pathway and Point of Inhibition.
Synthetic Workflow for ROCK Inhibitor Precursors
The bifunctional nature of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is exploited in the synthesis of ROCK inhibitors. The free hydroxyl group can be converted into other functionalities, such as an aldehyde or an amine, which can then be incorporated into a heterocyclic core common to many kinase inhibitors. The TBS-protected alcohol remains inert during these steps and can be deprotected at a later stage if required.
A common transformation is the oxidation of the primary alcohol to an aldehyde, creating a key electrophilic intermediate for building the final inhibitor structure.
Caption: General synthetic workflow utilizing the target compound.
Conclusion
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a strategically important building block for medicinal chemistry. Its defined structure, with one protected and one free primary alcohol on a cyclohexane scaffold, provides a reliable platform for the synthesis of complex molecules, most notably in the development of therapeutic Rho Kinase inhibitors. The synthetic protocols and pathway information provided in this guide serve as a foundational resource for researchers engaged in the design and synthesis of novel pharmaceuticals.
